molecular formula C17H16ClN3O4 B3867046 N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide CAS No. 5562-21-0

N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3867046
CAS RN: 5562-21-0
M. Wt: 361.8 g/mol
InChI Key: LWNMYPCXJBYMIJ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide is a useful research compound. Its molecular formula is C17H16ClN3O4 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide is 361.0829337 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5562-21-0

Product Name

N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16ClN3O4/c1-24-14-8-3-11(9-15(14)25-2)10-19-21-17(23)16(22)20-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+

InChI Key

LWNMYPCXJBYMIJ-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Cl)OC

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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